
Grepafloxacin
概要
説明
グレパフロキサシンは、様々な細菌感染症の治療に使用される経口広域スペクトルフルオロキノロン系抗菌剤です。これは、大塚製薬株式会社によって開発され、グラクソ・ウェルカムにライセンス供与されました。 グレパフロキサシンは、インフルエンザ菌、肺炎球菌、モラクセラ・カタラーリスなどによって引き起こされるものなど、呼吸器感染症の治療に主に使用されていました . 心電図上のQT間隔を延長する可能性があり、心血管系の副作用を引き起こすため、1999年に市場から撤退しました .
2. 製法
グレパフロキサシンの合成には、いくつかの工程が含まれます。
カルボン酸の変換: カルボン酸は、アミノメチルプロパノールとの反応により、そのジメチルオキサゾリン誘導体に変換されます。
シリル化: リチウムジイソプロピルアミド(LDA)は8位からプロトンを脱離させ、トリメチルシリルヨウ化物による処理により、シリル化中間体が得られます。
メチル化: LDAによる2回目の処理により、唯一開いている位置にカルバニオンが生成され、ヨウ化メチルとの反応により、対応する5-メチル誘導体が得られます。
脱シリル化と加水分解: フッ化セシウムによる処理により、炭素-ケイ素結合が切断され、シリル基が除去され、水性酸による加水分解により、遊離酸が得られます。
キノロンの形成: 中間体は、ジフロキサシンを調製するために使用される方法と類似のスキームにより、エチルブロモ酢酸のグリニャール試薬を用いた鎖伸長によって、キノロンに導かれます。
最終工程: 2-メチルピペラジンによる処理は、2つのアミノ基のうち、より障害の少ないものとの反応によって進行し、その後、けん化によりグレパフロキサシンが得られます.
3. 化学反応の分析
グレパフロキサシンは、様々な化学反応を受けます。
酸化: グレパフロキサシンは、主にシトクロムP450酵素CYP1A2によって、酸化代謝物を形成するために酸化される可能性があります。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: グレパフロキサシンは、特にピペラジン環において、置換反応を受ける可能性があります。
一般的な試薬と条件: 一般的な試薬には、LDA、トリメチルシリルヨウ化物、ヨウ化メチル、フッ化セシウム、および2-メチルピペラジンが含まれます。条件は、多くの場合、有機溶媒の使用と制御された温度が含まれます。
4. 科学研究への応用
グレパフロキサシンは、様々な科学研究に利用されてきました。
化学: そのユニークな化学的特性と合成法が研究されてきました。
生物学: 研究は、細菌のDNA複製への影響とその細菌酵素との相互作用に焦点を当てています。
医学: グレパフロキサシンは、撤退前に、呼吸器感染症や性感染症の治療に使用されていました。また、その薬物動態と薬力学も研究されてきました。
準備方法
The synthesis of grepafloxacin involves several steps:
Conversion of Carboxylic Acid: The carboxylic acid is converted to its dimethyloxazoline derivative by reaction with aminomethyl propanol.
Silylation: Lithium diisopropylamide (LDA) removes a proton from the 8 position, and treatment with trimethylsilyl iodide leads to the silylated intermediate.
Methylation: A second round of LDA generates a carbanion at the only open position, and reaction with methyl iodide leads to the corresponding 5-methyl derivative.
Desilylation and Hydrolysis: Treatment with cesium fluoride breaks the carbon-silicon bond, removing the silyl group, and aqueous acid hydrolyzes the oxazoline to afford the free acid.
Quinolone Formation: The intermediate is then taken on to the quinolone by a scheme similar to that used to prepare difloxacin, with chain elongation by means of Grignard reagent of ethyl bromoacetate.
化学反応の分析
Grepafloxacin undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form oxidative metabolites, primarily by the cytochrome P450 enzyme CYP1A2.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Common reagents include LDA, trimethylsilyl iodide, methyl iodide, cesium fluoride, and 2-methylpiperazine. Conditions often involve the use of organic solvents and controlled temperatures.
Major Products: The major products formed from these reactions include various metabolites, such as glucuronide and sulfate conjugates
科学的研究の応用
Efficacy Against Respiratory Infections
Grepafloxacin has demonstrated significant effectiveness against both typical and atypical pathogens responsible for community-acquired pneumonia (CAP). Key findings include:
- Broad Spectrum : It is effective against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, including resistant strains to penicillin and macrolides .
- Dosage and Administration : Clinical studies indicate that a once-daily dosage of 600 mg for 7-10 days is comparable to higher-frequency dosing of other antibiotics like clarithromycin and amoxicillin . A shorter five-day course at 400 mg has also been shown to be effective .
Comparative Studies
In a randomized double-blind study involving 805 patients, this compound was compared to clarithromycin. The results indicated similar efficacy in treating acute bacterial exacerbations of chronic bronchitis, with this compound achieving microbiological success rates superior to traditional antibiotics like amoxicillin .
Safety Profile
This compound's safety has been extensively evaluated through various clinical trials:
- Adverse Events : The most commonly reported side effects include gastrointestinal disturbances such as nausea and an unpleasant taste. Serious adverse events were rare, with only 2.3% of patients reporting any issues in post-marketing studies .
- Tolerability : It has been characterized as well-tolerated, with a low incidence of photosensitivity and central nervous system effects . In clinical settings, adverse effects did not appear dose-dependent, making it a viable option for a broad patient demographic .
Community-Acquired Pneumonia
This compound has been recommended in treatment guidelines for lower respiratory tract infections due to its effectiveness against resistant strains. A notable case study involved patients with bacteriologically documented CAP who received this compound; results showed high rates of clinical success .
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)
In treating ABECB, this compound was found to be equally effective as established treatments but with the added benefit of a simplified dosing regimen (once daily) compared to traditional antibiotics that require more frequent administration .
作用機序
グレパフロキサシンは、細菌のトポイソメラーゼII(DNAジャイレース)とトポイソメラーゼIVを阻害することによって、抗菌作用を発揮します。これらの酵素は、細菌のDNAの複製、転写、修復に必須です。 グレパフロキサシンはこれらの酵素を阻害することで、細菌のDNA複製を阻害し、細菌の細胞死につながります .
類似化合物との比較
グレパフロキサシンは、シプロフロキサシンやレボフロキサシンなどの他のフルオロキノロンと似ています。 その一方で、ユニークな特徴を持っています。
5位におけるメチル基: これは、グラム陽性菌に対する活性を高めます。
7位におけるメチル置換ピペラジン: これは、長い半減期と増強されたグラム陽性菌活性に貢献します。
類似化合物: シプロフロキサシン、レボフロキサシン、モキシフロキサシン、トロバフロキサシンは、類似の化合物であり、それぞれユニークな構造的および機能的特性を持っています
グレパフロキサシンのユニークな構造と特性は、市場からの撤退にもかかわらず、注目すべき化合物となっています。その合成、化学反応、および応用は、様々な科学分野で研究され続けています。
生物活性
Grepafloxacin is a fluoroquinolone antibiotic that has been studied for its broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death.
- Target Enzymes :
- DNA gyrase subunit A (gyrA)
- DNA gyrase subunit B (gyrB)
- Topoisomerase IV subunit A (parC)
Absorption and Bioavailability
This compound is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 70%. It achieves high concentrations in lung tissue, making it particularly effective for respiratory infections.
Half-life and Clearance
The half-life of this compound is about 15 hours, allowing for once-daily dosing, which enhances patient compliance.
Protein Binding
Approximately 50% of this compound is bound to plasma proteins, influencing its distribution and efficacy.
Antibacterial Spectrum
This compound demonstrates a wide spectrum of activity against various pathogens:
Pathogen | Activity | Notes |
---|---|---|
Streptococcus pneumoniae | Highly effective | 4-fold more potent than ciprofloxacin |
Haemophilus influenzae | Effective | Commonly implicated in respiratory infections |
Moraxella catarrhalis | Effective | Often involved in sinusitis and bronchitis |
Mycoplasma pneumoniae | Effective | Important atypical pathogen |
Chlamydia pneumoniae | Effective | Common cause of community-acquired pneumonia |
Legionella pneumophila | Effective | Associated with Legionnaires' disease |
Clinical Efficacy
Clinical studies have highlighted the effectiveness of this compound in treating various infections:
- Community-Acquired Pneumonia : this compound has shown significant efficacy against pathogens responsible for community-acquired pneumonia. In clinical trials, it was found to be as effective as traditional treatments with a favorable safety profile .
- Acute Bacterial Exacerbation of Chronic Bronchitis (ABECB) : A short course treatment regimen (400 mg once daily for five days) was clinically comparable to a longer ten-day course with similar dosing .
Safety Profile
Despite its efficacy, this compound was withdrawn from the US market in 1999 due to concerns over cardiovascular side effects, including QTc prolongation. However, it has been noted that the incidence of adverse effects is generally low:
- Common Adverse Effects :
- Gastrointestinal disturbances (nausea, unpleasant taste)
- Low propensity for photosensitivity
- No significant central nervous system effects reported
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study demonstrated that this compound maintained activity against penicillin-resistant strains of Streptococcus pneumoniae, showcasing its potential as an alternative treatment option in resistant infections . -
Pharmacokinetics in Special Populations :
Research indicated that this compound's pharmacokinetic properties remain stable across different populations, including those with renal impairment, although caution is advised due to its metabolism primarily via liver enzymes CYP1A2 and CYP3A4 .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJTTZAVMXIJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048321 | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.32e-01 g/L | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119914-60-2 | |
Record name | Grepafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grepafloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Grepafloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GREPAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Grepafloxacin?
A1: this compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. []
Q2: How does the structure of this compound contribute to its activity against Gram-positive bacteria?
A2: this compound possesses a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent. [] This unique structural feature, particularly the methylpiperazine at position 7, is associated with its enhanced Gram-positive activity and long half-life. []
Q3: Does this compound interact with efflux pumps in bacteria?
A3: Research suggests that this compound is less affected by the NorA efflux mechanism in Staphylococcus aureus compared to other fluoroquinolones. [] This could explain why some Staphylococcus aureus strains resistant to other fluoroquinolones remain susceptible to this compound. []
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma levels around 2 hours post-dose. [] It exhibits a relatively long half-life of approximately 12 hours, permitting once-daily dosing. [] It is primarily eliminated through metabolism and excreted mainly in feces, with renal clearance accounting for only 10-15% of the administered dose. []
Q5: How do food and gastric pH affect the absorption of this compound?
A5: Studies indicate that food intake and elevated intragastric pH do not significantly impact the rate and extent of this compound absorption. []
Q6: Are there any gender-related differences in this compound pharmacokinetics?
A6: Yes, pharmacokinetic differences exist between genders, primarily attributed to variations in body weight. []
Q7: How does this compound distribute into different tissues?
A9: Following oral administration, this compound achieves higher concentrations in lung and genital tissues compared to serum. [] It also attains therapeutically effective levels in bile and gallbladder tissues. [] Additionally, its accumulation in polymorphonuclear leukocytes suggests potential efficacy against intracellular pathogens. []
Q8: What is the relationship between this compound exposure and antibacterial response in patients with acute bacterial exacerbations of chronic bronchitis (ABECB)?
A10: Pharmacodynamic analysis in ABECB patients revealed a strong correlation between antibacterial response and the 24-hour area under the inhibitory concentration curve (AUIC). [] AUIC values below 75 appeared inadequate, while values exceeding 175 were optimal for achieving clinical cure. []
Q9: What is the spectrum of activity of this compound?
A11: this compound demonstrates potent in vitro activity against a broad range of bacteria, including: * Gram-positive cocci: Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus (MSSA), and Streptococcus pyogenes. [, , , , , , , ] * Respiratory Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Haemophilus parainfluenzae. [, , , , , , , ] * Atypical respiratory pathogens: Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. [, , , , , , ] * Sexually transmitted disease pathogens: Chlamydia trachomatis and Neisseria gonorrhoeae. [, ] * Anaerobes: Demonstrates higher activity compared to ciprofloxacin and ofloxacin. []
Q10: How does this compound's activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compare to other antibiotics?
A12: this compound exhibits potent activity against PRSP, including those resistant to macrolides and trimethoprim/sulfamethoxazole. [] It consistently demonstrates lower MIC values compared to penicillin, cefuroxime, azithromycin, clarithromycin, and trimethoprim/sulfamethoxazole against PRSP isolates collected globally. []
Q11: Is this compound effective in treating meningitis caused by penicillin-resistant Streptococcus pneumoniae?
A13: In a rabbit meningitis model using a highly penicillin-resistant Streptococcus pneumoniae strain, this compound displayed bactericidal activity comparable to vancomycin and ceftriaxone. []
Q12: How does the in vitro activity of this compound compare to other fluoroquinolones?
A14: this compound generally shows greater activity against Gram-positive cocci, including staphylococci, pneumococci, and streptococci, compared to ciprofloxacin, ofloxacin, and fleroxacin. [] Its activity against Gram-negative bacteria is similar to ofloxacin and sparfloxacin. [, ] While it demonstrates comparable activity to ciprofloxacin against Klebsiella pneumoniae, Shigella spp., Acinetobacter calcoaceticus, and Stenotrophomonas maltophilia, ciprofloxacin is more potent against Pseudomonas aeruginosa. []
Q13: Is this compound bactericidal or bacteriostatic?
A15: this compound exhibits bactericidal activity at concentrations close to the MIC against a wide range of bacteria. [] This is in contrast to macrolides, which are primarily bacteriostatic. []
Q14: How does this compound perform in animal models of respiratory tract infections?
A16: this compound's in vitro activity translates well to in vivo efficacy. It has demonstrated efficacy in animal models of respiratory tract infections, achieving and maintaining concentrations above the MIC for most of the dosing interval. []
Q15: Are there clinical studies supporting the use of this compound for respiratory tract infections?
A17: Yes, several clinical trials have investigated this compound's efficacy in treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). [, , , , , , , ]
Q16: What about this compound's effectiveness in ABECB?
A19: Similarly, this compound, at doses of 400 mg or 600 mg once daily, showed equivalent clinical efficacy to amoxicillin or ciprofloxacin in ABECB. [, , , ] Notably, bacterial eradication rates with this compound were superior to amoxicillin in patients with documented infections. [, , ]
Q17: Does this compound show promise in treating infections caused by atypical respiratory pathogens?
A20: this compound demonstrates potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. [] An open-label clinical study suggested its effectiveness in treating atypical pneumonia caused by these pathogens. []
Q18: What about its efficacy against sexually transmitted infections?
A21: Clinical trials indicate that single-dose this compound is as effective as cefixime in treating uncomplicated cervical gonorrhea in women. [] Moreover, it shows promising activity against extragenital gonococcal infections. [] Another study demonstrated equivalent efficacy to doxycycline in treating chlamydial cervicitis. []
Q19: What are the known mechanisms of resistance to this compound?
A22: Resistance to fluoroquinolones, including this compound, typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. [] These mutations reduce the binding affinity of the drug to its target enzymes. [] Additionally, efflux pumps can contribute to resistance by actively expelling the drug from bacterial cells. []
Q20: What is the safety profile of this compound?
A24: Clinical trials and post-marketing surveillance data indicate that this compound is generally well-tolerated. [, , ] The most frequently reported adverse events are gastrointestinal, primarily nausea and dyspepsia. [, , , , ] Other potential side effects include headache, insomnia, photosensitivity, and rash, though these occur less frequently. [, ]
Q21: Does this compound pose a risk of QT interval prolongation?
A25: While QT prolongation has been reported with some fluoroquinolones, this compound has not been associated with a significant risk of QT prolongation in clinical trials. [, ]
Q22: Are there specific drug delivery strategies being explored for this compound?
A26: Research has explored using contact lenses as a delivery system for this compound in ophthalmic applications. Studies demonstrated successful impregnation of both low and medium water content contact lenses with this compound, achieving high drug concentrations after short exposure times. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。